molecular formula C8H6O3S B072375 Benzo[b]thiophene-3(2H)-one 1,1-dioxide CAS No. 1127-35-1

Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Cat. No.: B072375
CAS No.: 1127-35-1
M. Wt: 182.2 g/mol
InChI Key: LXCYNALXWGQUIK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a ketone and a sulfone group. This compound is of significant interest due to its diverse applications in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Benzo[b]thiophene-3(2H)-one 1,1-dioxide, also known as Benzo[b]thiophen-3(2H)-one 1,1-dioxide, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical player in several biological pathways such as cell proliferation, migration, survival, and differentiation . It is an attractive therapeutic target for cancer therapy due to its abnormal continuous activation in tumors .

Mode of Action

The compound interacts with STAT3 and inhibits its activation . It has been found to inhibit both the overexpressed and IL-6 induced phosphorylation levels of STAT3 without influencing the phosphorylation levels of the upstream kinases Src and Jak2 .

Biochemical Pathways

The inhibition of STAT3 activation by this compound affects several downstream effects. It suppresses the expressions of STAT3 downstream gene, Bcl-2 . Bcl-2 is a gene that regulates cell death (apoptosis), and its overexpression can lead to cancer by preventing cancer cells from dying .

Pharmacokinetics

It is mentioned that the compound has good drug-likeness properties , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound effectively increases the ROS (Reactive Oxygen Species) levels of cancer cells, induces cancer cell apoptosis, and abolishes the colony formation ability of cancer cells without affecting bypass kinase p-Erk . In vivo, it has been found to induce significant antitumor responses and exhibits less toxicity than Doxorubicin .

Action Environment

It’s worth noting that the compound was synthesized under electrochemical conditions , suggesting that its synthesis and possibly its action could be influenced by certain environmental factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

It has been found to exhibit antimicrobial properties against multidrug-resistant Staphylococcus aureus

Cellular Effects

It has been found to exhibit anticancer potency, suggesting that it may influence cell function

Molecular Mechanism

It is known to inhibit STAT3, a member of the signal transducer and activator of transcription (STAT) family . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been synthesized using electrochemical methods, suggesting that it may have good stability

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-3(2H)-one 1,1-dioxide can be synthesized through various methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production of this compound often involves the use of metal catalysts and elaborate starting materials. The process typically requires harsh reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted benzo[b]thiophene derivatives .

Scientific Research Applications

Benzo[b]thiophene-3(2H)-one 1,1-dioxide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.

    Medicine: It has potential therapeutic applications, including as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and as a selective estrogen receptor modulator.

    Industry: The compound is used in the production of dyes and organic semiconductors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-3(2H)-one 1,1-dioxide is unique due to its combination of a ketone and sulfone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,1-dioxo-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCYNALXWGQUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150141
Record name Benzo(b)thiophene-3(2H)-one 1,1-dioxide
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Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-35-1
Record name 3-Oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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Record name Benzo(b)thiophene-3(2H)-one 1,1-dioxide
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Record name 1127-35-1
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Record name Benzo(b)thiophene-3(2H)-one 1,1-dioxide
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Record name Benzo[b]thiophene-3(2H)-one 1,1-dioxide
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Record name 1,1-Dioxo-1-benzothiophen-3-one
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Synthesis routes and methods

Procedure details

A suspension of Compound X (130.0 g, 0.51 mol) in 350 ml of 10% aqueous H2SO4 was heated at reflux for 6 h (until gas evolution ceased). The reaction mixture was cooled and a white solid precipitated, which was collected by filtration and washed in cold water (30 ml). The product was recrystallized from ethanol to give 83.8 g (90%) of Compound Y as a white crystalline solid:melting point 133°-134° C.
Name
Compound X
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Yield
90%

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